Aflatoxin G1 9,10-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aflatoxin G1 9,10-epoxide is a biochemical.
科学的研究の応用
Carcinogenic Mechanisms
Aflatoxin G1 9,10-epoxide plays a critical role in aflatoxin carcinogenesis. The transformation of AFB1 into this epoxide intermediate is predominantly catalyzed by cytochromes P450 1A2 and 3A4 in humans. This biochemical process is significant as genetic variability in the expression of these enzymes may lead to substantial differences in individual susceptibility to the carcinogenic effects of aflatoxins. Detoxification mechanisms, such as those involving specific alpha class glutathione S-transferases (GSTs), are also important in understanding resistance to these carcinogenic effects in different species. This understanding opens up possibilities for chemo- and dietary intervention measures that could induce these protective enzymes in humans (Eaton & Gallagher, 1994).
DNA Interaction and Mutagenicity
The interaction of aflatoxin G1 9,10-epoxide with DNA is a key aspect of its carcinogenic potential. Studies have shown that this epoxide binds to G:C rich regions of DNA, forming adducts at the N7-position of guanine. This binding can induce activating mutations in the ras oncogene in experimental animals, primarily at codon 12. These findings highlight the significant role of aflatoxin G1 9,10-epoxide in the genotoxic effects of aflatoxins and the importance of understanding its interaction with DNA for developing cancer prevention strategies (Raney et al., 1990).
Species Susceptibility and Metabolism
The susceptibility of different species to aflatoxin B1 carcinogenesis, in which aflatoxin G1 9,10-epoxide is a key intermediate, varies widely. This variance is due to differences in the rates of generation of aflatoxin B1 metabolites, including the reactive epoxide. Understanding these interspecies differences in metabolite formation is crucial for assessing the carcinogenic potency of aflatoxin B1 across different species (Ramsdell & Eaton, 1990).
特性
CAS番号 |
120476-24-6 |
---|---|
製品名 |
Aflatoxin G1 9,10-epoxide |
分子式 |
C17H12O8 |
分子量 |
344.3 g/mol |
IUPAC名 |
12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3 |
InChIキー |
LINLJHREPZSLCI-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
正規SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aflatoxin G1 9,10-epoxide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。